molecular formula C30H50O B593571 Filicenol B CAS No. 145103-37-3

Filicenol B

Cat. No. B593571
CAS RN: 145103-37-3
M. Wt: 426.729
InChI Key: BBMOJJIXVZRNCE-PVJFAIIUSA-N
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Description

Filicenol B is a triterpenoid compound that can be isolated from the whole plant of Adiantum lunulatum . It is a powder in physical form and has been found to have antibacterial activity .


Synthesis Analysis

The structure of Filicenol B was assumed to be filic-3-en-25-ol (VIII) based on physical methods, and the reactions, affording the compounds (X), (IV), (XI), (XII) and (XIII), were carried out . More detailed information about the synthesis of Filicenol B might be found in specialized chemical literature or databases.


Molecular Structure Analysis

The molecular formula of Filicenol B is C30H50O . The molecular weight is 426.72 g/mol . For a detailed structural analysis, specialized tools like NMR or X-ray crystallography would be needed.


Physical And Chemical Properties Analysis

Filicenol B is a powder in physical form . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The exact physical and chemical properties such as melting point, boiling point, solubility in different solvents, etc., would require experimental determination.

Scientific Research Applications

  • Filicenol B was isolated from the leaves of Adiantum monochlamys, along with other triterpenoids. The structure of Filicenol B was elucidated based on spectral data and chemical correlations with known compounds (Shiojima, Arai, Kasama, & Ageta, 1993).

  • A study on Adiantum cuneatum demonstrated the antinociceptive effect of filicene, a triterpene isolated from the plant's leaves. Filicene showed dose-related inhibition of pain in various mouse models. The study suggests that the mechanisms of its action may involve interaction with cholinergic, dopaminergic, glutamatergic, GABAergic, and tachykinergic systems (Souza, Pereira, Ardenghi, Mora, Bresciani, Yunes, Monache, & Cechinel-Filho, 2009).

  • Another study isolated a new triterpenoid, 22,29xi-epoxy-30-norhopane-13beta-ol, along with Filicenol B and other compounds from Adiantum lunulatum. The antibacterial activity of these compounds was evaluated, suggesting potential medicinal applications (Reddy, Ravikanth, Rao, Diwan, & Venkateswarlu, 2001).

properties

IUPAC Name

[(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,20,22-25,31H,8,10-19H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMOJJIXVZRNCE-PVJFAIIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filicenol B

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